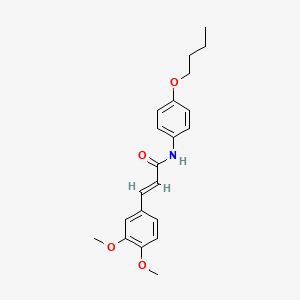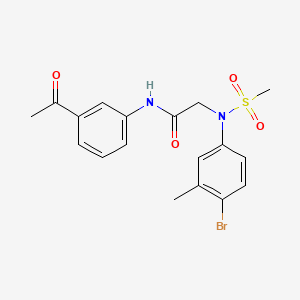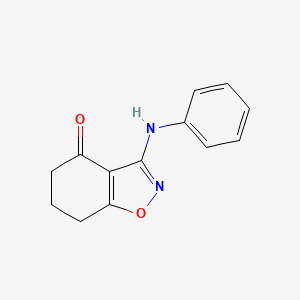![molecular formula C18H19ClN2O2 B4766736 4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4766736.png)
4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid hydrochloride
Vue d'ensemble
Description
4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid hydrochloride, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been used in various scientific research studies.
Applications De Recherche Scientifique
4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are involved in cell proliferation, differentiation, and survival. 4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid hydrochloride has been used in cancer research to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells. It has also been studied for its potential in treating inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
Mécanisme D'action
4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid hydrochloride inhibits the activity of JAK2 and STAT3 by binding to their active sites and preventing their phosphorylation, which is necessary for their activation. This leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt and Ras/MAPK pathways, which are involved in cell survival and proliferation. In addition, 4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid hydrochloride has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid hydrochloride has been shown to have various biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, 4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid hydrochloride has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis and metastasis. In inflammatory diseases, 4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid hydrochloride has been shown to reduce inflammation and inhibit the production of pro-inflammatory cytokines. In addition, 4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid hydrochloride has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid hydrochloride has several advantages for lab experiments, including its high potency and specificity for JAK2 and STAT3 inhibition, as well as its ability to induce apoptosis and cell cycle arrest in cancer cells. However, 4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid hydrochloride also has some limitations, such as its potential toxicity and off-target effects, which need to be carefully monitored in in vitro and in vivo experiments.
Orientations Futures
There are several future directions for the research on 4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid hydrochloride, including its potential in combination therapies with other drugs, its use in drug delivery systems, and its potential in treating other diseases, such as autoimmune diseases and viral infections. In addition, further studies are needed to better understand the mechanisms of action of 4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid hydrochloride and its potential side effects and toxicity in different cell types and disease models.
In conclusion, 4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid hydrochloride is a synthetic compound that has shown promising results in various scientific research studies for its potential therapeutic applications in cancer and inflammatory diseases. Its mechanism of action involves the inhibition of JAK2 and STAT3, leading to the inhibition of downstream signaling pathways and induction of apoptosis and cell cycle arrest. 4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid hydrochloride has several advantages for lab experiments, but also has some limitations that need to be carefully monitored. There are several future directions for the research on 4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid hydrochloride, which could lead to the development of novel therapies for various diseases.
Propriétés
IUPAC Name |
4-[[2-(1H-indol-3-yl)ethylamino]methyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2.ClH/c21-18(22)14-7-5-13(6-8-14)11-19-10-9-15-12-20-17-4-2-1-3-16(15)17;/h1-8,12,19-20H,9-11H2,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJGBJNGWMCHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(C=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[2-(1H-Indol-3-YL)ethyl]amino}methyl)benzoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B4766661.png)

![4-[2-(4-bromo-2-chlorophenoxy)-2-methylpropanoyl]morpholine](/img/structure/B4766674.png)
![1-(2-chlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B4766683.png)

methanone](/img/structure/B4766699.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide](/img/structure/B4766705.png)
![N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)]](/img/structure/B4766709.png)
![N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4766714.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B4766725.png)
![N-benzyl-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-isobutyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4766731.png)
![4-({3-[(4-tert-butylphenoxy)methyl]-4-methoxybenzylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4766759.png)